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molecular formula C14H17NO2 B3022772 Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 80845-58-5

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No. B3022772
M. Wt: 231.29 g/mol
InChI Key: YZWZFDZCHPQVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518423B1

Procedure details

4.62 g of methyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate was dissolved in 30 ml of dichloromethane. Under ice-cooling, 4.29 g of 1-chloroethyl chloroformate was added thereto and the resulting mixture was heated under reflux for 2 hours. After adding 50 ml of methanol, the mixture was stirred at 70° C. for 1 hour and 20 minutes. Then triethylamine was added to the reaction mixture under ice-cooling until the pH value of the mixture exceeded 7. After further adding 4.37 g of tert-butyl dicarbonate, the resulting mixture was stirred at room temperature for 10 minutes. Then the reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate, washed successively with water and a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 4.46 g of the title compound as a yellow oily substance.
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
tert-butyl dicarbonate
Quantity
4.37 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]=[C:11]([C:14]([O:16][CH3:17])=[O:15])[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O.CO.[C:27]([O:34]C([O-])=O)([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=O>ClCCl.C(N(CC)CC)C>[C:30]([O:29][C:27]([N:8]1[CH2:9][CH:10]=[C:11]([C:14]([O:16][CH3:17])=[O:15])[CH2:12][CH2:13]1)=[O:34])([CH3:31])([CH3:32])[CH3:33]

Inputs

Step One
Name
Quantity
4.62 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.29 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Four
Name
tert-butyl dicarbonate
Quantity
4.37 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 1 hour and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling until the pH value of the mixture
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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